REACTION_CXSMILES
|
C(O[C:6](=O)[N:7]([C:9]1[C:14]([F:15])=[CH:13][C:12]([C:16]2[O:17][C:18]3[CH:24]=[CH:23][C:22]([O:25]C)=[CH:21][C:19]=3[CH:20]=2)=[CH:11][N:10]=1)C)(C)(C)C.B(Br)(Br)Br>C(Cl)Cl>[F:15][C:14]1[CH:13]=[C:12]([C:16]2[O:17][C:18]3[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][C:19]=3[CH:20]=2)[CH:11]=[N:10][C:9]=1[NH:7][CH3:6]
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Name
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[3-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester
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Quantity
|
130 mg
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(N(C)C1=NC=C(C=C1F)C=1OC2=C(C1)C=C(C=C2)OC)=O
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Name
|
|
Quantity
|
2.1 mL
|
Type
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reactant
|
Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was then quenched by addition of saturated aqueous NaHCO3
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Type
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EXTRACTION
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Details
|
the product was extracted with EtOAc (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
The crude residue was purified by preparative TLC
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=NC1NC)C=1OC2=C(C1)C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 mg | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |